molecular formula C11H9F3N2O B5574725 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B5574725
M. Wt: 242.20 g/mol
InChI Key: RLOJAFTZOANIHB-UHFFFAOYSA-N
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Description

4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group

Scientific Research Applications

4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of polymers and materials with unique properties.

Safety and Hazards

The safety information for “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” indicates that it is classified as Acute Tox. 4 Oral . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, providing appropriate exhaust ventilation at places where dust is formed, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . Therefore, “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” and similar compounds may have potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Mechanism of Action

The mechanism of action of 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pyrazole ring.

    3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl

Properties

IUPAC Name

4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-6-2-3-9(17)7(4-6)8-5-10(16-15-8)11(12,13)14/h2-5,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOJAFTZOANIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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